3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
(5Z)-3-BENZYL-5-({4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of (5Z)-3-BENZYL-5-({4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the thiazolidinone ring, followed by the introduction of the benzyl and phenoxy groups. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and phenoxy positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5Z)-3-BENZYL-5-({4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Compared to other similar compounds, (5Z)-3-BENZYL-5-({4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups and potential applications. Similar compounds include:
- Thiazolidinones
- Pyridopyrimidines
- Benzyl derivatives Each of these compounds has its own set of properties and applications, but the specific structure of (5Z)-3-BENZYL-5-({4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE provides unique advantages in certain research and industrial contexts.
Properties
Molecular Formula |
C25H17N3O3S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H17N3O3S2/c29-23-19(15-20-24(30)28(25(32)33-20)16-17-9-3-1-4-10-17)22(31-18-11-5-2-6-12-18)26-21-13-7-8-14-27(21)23/h1-15H,16H2/b20-15- |
InChI Key |
FIYMPYTYIVVMDS-HKWRFOASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)OC5=CC=CC=C5)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)OC5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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